Home > Products > Screening Compounds P135286 > (2R,3R,11bR)-rel-9-deMe-DTBZ
(2R,3R,11bR)-rel-9-deMe-DTBZ -

(2R,3R,11bR)-rel-9-deMe-DTBZ

Catalog Number: EVT-13976961
CAS Number:
Molecular Formula: C18H27NO3
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2R,3R,11bR)-rel-9-deMe-Dihydrotetrabenazine, commonly referred to as (2R,3R,11bR)-rel-9-deMe-DTBZ, is a compound belonging to the class of isoquinolines. It is a stereoisomer of dihydrotetrabenazine and has garnered attention due to its significant role as a ligand for the vesicular monoamine transporter 2 (VMAT2). This transporter is crucial in the regulation of monoamine neurotransmitters within synaptic vesicles, making this compound a subject of interest in neuropharmacology and imaging studies.

Source and Classification

This compound is derived from tetrabenazine, which is used primarily in the treatment of hyperkinetic movement disorders. The specific stereochemistry of (2R,3R,11bR)-rel-9-deMe-DTBZ influences its binding affinity and selectivity for VMAT2. As a member of isoquinoline derivatives, it is classified under alkaloids known for their diverse pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of (2R,3R,11bR)-rel-9-deMe-DTBZ typically involves several key steps:

  1. Reduction: The precursor compound, tetrabenazine, undergoes hydride reduction at the keto group located at the 2-position to yield dihydrotetrabenazine. This step is critical as it leads to the formation of the desired stereoisomeric structure.
  2. Alkylation: Following reduction, alkylation reactions are performed to introduce various substituents that can enhance binding properties to VMAT2. For example, the introduction of fluoropropyl groups has been explored in derivatives aimed at positron emission tomography (PET) imaging.
  3. Chiral Separation: Due to the presence of multiple stereocenters, chiral column chromatography is employed to separate and purify the enantiomers effectively. This process ensures that only the active (2R,3R,11bR) form is utilized for further studies.
Molecular Structure Analysis

Structure and Data

The molecular formula for (2R,3R,11bR)-rel-9-deMe-DTBZ is C18H27NO3C_{18}H_{27}NO_3, with a molecular weight of approximately 303.41 g/mol. The structure features:

  • Isoquinoline Core: A fused bicyclic structure typical of isoquinolines.
  • Chiral Centers: The presence of chiral centers at positions 2, 3, and 11b contributes to its stereochemical diversity.

The compound's three-dimensional conformation plays a crucial role in its interaction with VMAT2.

Chemical Reactions Analysis

Reactions and Technical Details

(2R,3R,11bR)-rel-9-deMe-DTBZ participates in various chemical reactions:

  1. Reduction: As noted earlier, reduction reactions are fundamental in its synthesis from tetrabenazine.
  2. Oxidation: The compound can undergo oxidation reactions that may modify its functional groups and affect its biological activity.
  3. Substitution Reactions: These reactions can introduce different alkyl or aryl groups that may enhance pharmacological properties or alter binding affinities.
Mechanism of Action

Process and Data

The mechanism of action for (2R,3R,11bR)-rel-9-deMe-DTBZ primarily involves its interaction with VMAT2. This transporter facilitates the uptake of monoamines into synaptic vesicles:

  1. Binding Affinity: The compound exhibits high binding affinity for VMAT2 due to its specific stereochemistry.
  2. Inhibition of Monoamine Uptake: By binding to VMAT2, it inhibits the uptake of neurotransmitters such as dopamine and serotonin into vesicles, thereby influencing neurotransmitter availability in synaptic clefts.
  3. Potential Therapeutic Effects: Its ability to modulate monoamine levels makes it a candidate for treating disorders such as tardive dyskinesia and other movement disorders.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents or bases during chemical transformations.
Applications

Scientific Uses

(2R,3R,11bR)-rel-9-deMe-DTBZ has several scientific applications:

  1. Neuroimaging: Used as a radiolabeled ligand in PET imaging studies to visualize VMAT2 distribution in the brain.
  2. Pharmacological Research: Investigated for its potential therapeutic effects on various neurological disorders by modulating monoamine levels.
  3. Drug Development: Serves as a scaffold for developing new drugs targeting VMAT2 or related pathways in neuropharmacology.

This compound exemplifies how structural modifications can lead to significant changes in biological activity and therapeutic potential within the field of medicinal chemistry.

Introduction to (2R,3R,11bR)-rel-9-deMe-DTBZ in Neuropharmacological Research

Pharmacological Significance of Vesicular Monoamine Transporter 2 (VMAT2) Ligands

VMAT2 is an essential proton-dependent transporter protein responsible for packaging monoamine neurotransmitters—dopamine, serotonin, norepinephrine, and histamine—into synaptic vesicles within presynaptic neurons. By concentrating these neurotransmitters into vesicles, VMAT2 ensures their regulated release into synapses and protects them from cytoplasmic degradation [1]. Ligands targeting VMAT2 offer dual utility: as therapeutic agents to modulate aberrant monoaminergic activity in movement disorders and as diagnostic tools for quantifying monoaminergic neuron integrity.

(2R,3R,11bR)-rel-9-deMe-DTBZ exhibits high binding specificity for VMAT2. In vitro studies using rat striatal homogenates demonstrate a subnanomolar inhibition constant (Ki = 0.10 ± 0.01 nM), significantly surpassing the affinity of racemic DTBZ derivatives (Ki = 0.19 ± 0.04 nM) [4] [5]. This high affinity translates to potent functional inhibition of [³H]dopamine uptake (IC50 = 6.11 nM) in striatal synaptosomes, confirming its ability to disrupt vesicular monoamine storage [1].

In vivo, radiolabeled analogs like [¹⁸F]FP-(+)-DTBZ (a fluoropropyl derivative of the active enantiomer) show excellent target-to-background ratios in positron emission tomography (PET). In murine models, striatum-to-cerebellum uptake ratios reach 4.51 within 30 minutes post-injection, with >95% of striatal radioactivity corresponding to intact parent compound, indicating metabolic stability and specific VMAT2 engagement [4] [5]. This precision enables mapping monoaminergic neuron loss in Parkinson’s disease and Huntington’s disease, providing a biomarker for neurodegeneration [7].

Table 1: Comparative VMAT2 Binding Affinity of Key Ligands

CompoundKi (nM)Target SpecificityPrimary Application
(2R,3R,11bR)-rel-9-deMe-DTBZ0.10 ± 0.01HighResearch / Therapeutic Lead
Racemic FP-DTBZ0.19 ± 0.04ModeratePET Imaging (Preclinical)
FP-(−)-DTBZ (Inactive Isomer)>3000NegligibleNegative Control
Valbenazine Metabolite~1.48HighFDA-approved TD Treatment

Data compiled from [1] [4] [5]

Rationale for Developing 9-DeMethyl Dihydrotetrabenazine (DTBZ) Analogs

First-generation VMAT2 inhibitors like valbenazine (VBZ) and deutetrabenazine (DTBZ) face significant metabolic limitations. Both undergo CYP2D6-mediated O-demethylation at the 9-position, producing inactive metabolites that reduce bioavailability and introduce variability due to genetic polymorphisms in CYP2D6 activity. Valbenazine, a prodrug of (+)-α-dihydrotetrabenazine, achieves only 14.8–18.7% molar conversion to the active metabolite in humans [1] [8]. Deutetrabenazine’s deuterium substitution slows metabolism but still generates four isomers of dihydrotetrabenazine, two of which (e.g., (-)-β-HTBZ) contribute to off-target effects [1].

(2R,3R,11bR)-rel-9-deMe-DTBZ addresses these issues through strategic molecular redesign:

  • Replacement of the 9-Methoxy Group: The 9-O-desmethyl structure eliminates the primary site of CYP2D6-mediated deactivation. Crucially, studies confirm the absence of O-detrifluoroethylation (a related dealkylation pathway) in analogs like (+)-9-trifluoroethoxy-DTBZ, suggesting enhanced metabolic stability for 9-modified derivatives [1].
  • Optimized Metabolic Profile: In vitro metabolism studies using liver microsomes identify CYP3A4 (and secondarily CYP2C8) as the primary enzymes responsible for mono-oxidation and demethylation. Unlike CYP2D6, CYP3A4 exhibits less genetic variability, reducing patient-specific efficacy concerns [1]. Glucuronidation further facilitates clearance without generating neuroactive intermediates.
  • Improved Pharmacokinetics: In beagle dogs, (2R,3R,11bR)-rel-9-deMe-DTBZ derivatives exhibit 75.9% oral absolute bioavailability and high permeability across Caco-2 cell monolayers. They are not P-glycoprotein substrates, ensuring efficient blood-brain barrier penetration [1].

Table 2: Metabolic Stability of (2R,3R,11bR)-rel-9-deMe-DTBZ vs. First-Gen VMAT2 Inhibitors

Parameter9-deMe-DTBZ AnalogsValbenazineDeutetrabenazine
Primary Metabolic EnzymeCYP3A4CYP3A4 / CYP2D6CYP2D6
Key Inactivation PathwayGlucuronidationO-DemethylationO-Demethylation
Genetic Polymorphism ImpactLowHigh (CYP2D6)High (CYP2D6)
Oral Bioavailability75.9% (Dog model)<20% (Active metabolite)Variable

Data from [1] [8]

Role of Stereochemical Configuration in VMAT2 Targeting

The stereochemical precision of (2R,3R,11bR)-rel-9-deMe-DTBZ is fundamental to its VMAT2 affinity and selectivity. Dihydrotetrabenazine derivatives possess three chiral centers, generating eight possible stereoisomers. Only the (2R,3R,11bR) configuration mirrors the bioactive conformation of native VMAT2 ligands like reserpine and tetrabenazine metabolites [1] [6].

Chiral resolution studies demonstrate that the biological activity of DTBZ analogs resides almost exclusively in the (2R,3R,11bR)-enantiomer:

  • The (+)-(2R,3R,11bR) enantiomer of 9-trifluoroethoxy-DTBZ exhibits a Ki of 1.48 nM for VMAT2, while its (-)-(2S,3S,11bS) counterpart is pharmacologically inert [1].
  • Similarly, FP-(+)-DTBZ ((2R,3R,11bR) configuration) shows a Ki of 0.10 nM, whereas the FP-(−)-DTBZ enantiomer has negligible affinity (Ki >3000 nM) [4].

This stereospecificity arises from complementary binding interactions within the VMAT2 substrate pocket:

  • The protonated nitrogen forms a salt bridge with conserved aspartate residues (e.g., D33 in human VMAT2).
  • The 9-alkoxy group engages in hydrophobic contacts within a subsite sensitive to steric bulk.
  • The (2R,3R,11bR) hydroxyl group hydrogen-bonds with transmembrane domain residues, stabilizing the bound conformation [6] [7].

X-ray crystallography of resolved isomers confirms that the (2R,3R,11bR) configuration adopts a rigid "boat" conformation in the benzoquinolizine ring system, optimally positioning pharmacophores for VMAT2 binding. This contrasts with the flexible "twist-boat" conformation of inactive isomers [1] [6]. Consequently, stereochemically pure analogs like (2R,3R,11bR)-rel-9-deMe-DTBZ enable enhanced target engagement with reduced off-target effects compared to racemic mixtures.

Table 3: Impact of Stereochemistry on VMAT2 Ligand Activity

Stereochemical Feature(2R,3R,11bR) IsomerOther IsomersFunctional Consequence
VMAT2 Ki0.10 - 1.48 nM>3000 nM (Inactive isomers)High target specificity
Ring Conformation"Boat" form (Rigid)"Twist-boat" (Flexible)Optimal pharmacophore alignment
Hydrogen BondingStabilizes via 2-OH groupWeak or absentEnhanced binding kinetics
In Vivo ActivityLocomotion reduction (Dose-dependent)No effectEfficacy in movement disorder models

Data derived from [1] [4] [6]

Properties

Product Name

(2R,3R,11bR)-rel-9-deMe-DTBZ

IUPAC Name

(9R,10R,11aR)-9-butan-2-yl-2-methoxy-6,8,9,10,11,11a-hexahydro-4H-benzo[a]quinolizine-3,10-diol

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C18H27NO3/c1-4-11(2)13-7-12-5-6-19-10-17(21)18(22-3)9-15(19)14(12)8-16(13)20/h5,9,11,13-14,16,20-21H,4,6-8,10H2,1-3H3/t11?,13-,14-,16-/m1/s1

InChI Key

TYGGBPRDVKGUMR-IIIYTMRASA-N

Canonical SMILES

CCC(C)C1CC2=CCN3CC(=C(C=C3C2CC1O)OC)O

Isomeric SMILES

CCC(C)[C@H]1CC2=CCN3CC(=C(C=C3[C@@H]2C[C@H]1O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.